molecular formula C14H14N2O4 B14470289 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate CAS No. 70266-29-4

3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate

Cat. No.: B14470289
CAS No.: 70266-29-4
M. Wt: 274.27 g/mol
InChI Key: TVRPRTRZWHTKJM-UHFFFAOYSA-N
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Description

3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely recognized for their central nervous system effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate can be achieved through a one-pot three-component domino reaction. This method involves the reaction of substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature . This approach is efficient, environmentally friendly, and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of benzodiazepines, including this compound, often involves continuous flow synthesis. This method allows for the efficient and scalable production of benzodiazepines from aminobenzophenones . The continuous flow process is advantageous due to its ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate . These reagents are used under mild conditions to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of Tos-MIC can lead to the formation of imidazobenzodiazepine intermediates .

Scientific Research Applications

3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: It is used in studies related to its pharmacological effects on the central nervous system.

    Medicine: It has potential therapeutic applications due to its anxiolytic, sedative, and anticonvulsant properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate include:

Properties

CAS No.

70266-29-4

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-O-ethyl 8-O-methyl 2,3-benzodiazepine-3,8-dicarboxylate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)16-7-6-10-4-5-11(13(17)19-2)8-12(10)9-15-16/h4-9H,3H2,1-2H3

InChI Key

TVRPRTRZWHTKJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2=C(C=C(C=C2)C(=O)OC)C=N1

Origin of Product

United States

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